molecular formula C17H23N3O B5706496 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B5706496
M. Wt: 285.4 g/mol
InChI Key: UVXVHAONKZMETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as MRK-409, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases.

Mechanism of Action

1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile acts as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and reward pathways. By blocking the NOP receptor, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile may reduce pain and anxiety behaviors and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have a high affinity and selectivity for the NOP receptor, with minimal binding to other receptors. In animal models, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to reduce pain and anxiety behaviors without producing significant side effects such as sedation or motor impairment. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to decrease drug-seeking behavior without affecting the rewarding effects of drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its high selectivity and affinity for the NOP receptor, which allows for targeted manipulation of the pain, anxiety, and reward pathways. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various diseases. However, one limitation of using 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its limited availability and high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One direction is to further investigate its potential therapeutic effects on neuropathic pain, anxiety, depression, and addiction in clinical trials. Another direction is to explore the potential use of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its effects on the nociceptin/orphanin FQ system.

Synthesis Methods

1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-morpholinepropanenitrile, isopropylamine, and 3,4-dihydroisoquinoline. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects on various diseases such as neuropathic pain, anxiety, depression, and addiction. In preclinical studies, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has shown promising results in reducing pain and anxiety behaviors in animal models. Additionally, 1-isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have a positive effect on drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

3-morpholin-4-yl-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)16-14-6-4-3-5-13(14)15(11-18)17(19-16)20-7-9-21-10-8-20/h12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVHAONKZMETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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